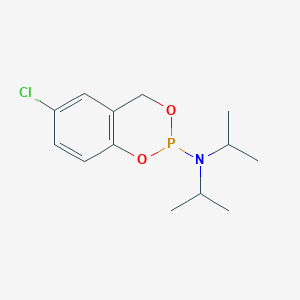
5-クロロサリゲニル-N,N-ジイソプロピルホスホラミダイト
概要
説明
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is a chemical compound used in the solid phase based synthesis of phosphate-bridged nucleoside conjugates .
Synthesis Analysis
This compound is coupled to the 5’-end of the DMT-off oligonucleotide. The formed 5’-phosphite is then oxidized using the same oxidizing reagent used in standard oligonucleotide synthesis, leading to support-bonded 5’-cycloSal-oligonucleotides .Molecular Structure Analysis
The molecular formula of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is C13H19ClNO2P . Its IUPAC name is 6-chloro-N,N-di(propan-2-yl)-4H-1,3,2-benzodioxaphosphinin-2-amine .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 287.72 g/mol . It has a topological polar surface area of 21.7 Ų .科学的研究の応用
ヌクレオチド 5’-O-トリホスフェートの合成
5-クロロサリゲニル-N,N-ジイソプロピルホスホラミダイトは、ヌクレオチド 5’-O-トリホスフェートの合成におけるリン酸化試薬として使用されます . このプロセスは、核酸医薬品の合成研究において非常に重要です .
トリホスフェートの合成
この化合物は、トリホスフェートの合成にも使用されます . トリホスフェートは、エネルギー伝達や細胞シグナル伝達など、さまざまな生物学的プロセスにおいて重要です .
オリゴヌクレオチドのトリホスホネートの合成
5-クロロサリゲニル-N,N-ジイソプロピルホスホラミダイトは、オリゴヌクレオチドのトリホスホネートの合成に使用されます . オリゴヌクレオチドは、研究、遺伝子検査、および法医学的用途など、幅広い用途を持つ短いDNAまたはRNA分子です .
リン酸架橋ヌクレオシドコンジュゲートの固相合成
この化合物は、リン酸架橋ヌクレオシドコンジュゲートの固相ベース合成方法で使用できます . これらのコンジュゲートは、薬物送達と治療開発において潜在的な用途を持っています .
シクロサル-オリゴヌクレオチドの合成
5-クロロサリゲニル-N,N-ジイソプロピルホスホラミダイトは、DMT-オフオリゴヌクレオチドの5’-末端に結合されています。 形成された5’-ホスファイトを、標準的なオリゴヌクレオチド合成で使用されるのと同じ酸化剤で酸化すると、担体結合型の5’-シクロサル-オリゴヌクレオチドが得られます .
化学合成における試薬
ヌクレオチドおよびオリゴヌクレオチド合成における特定の用途に加えて、5-クロロサリゲニル-N,N-ジイソプロピルホスホラミダイトは、化学合成における一般的な試薬としても役立ちます . その特性により、さまざまな反応、特にリン化学に関連する反応において有用です .
Safety and Hazards
作用機序
Target of Action
The primary target of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is the 5’-end of the DMT-off oligonucleotide . This compound is used in the synthesis of nucleotide 5’-O-Triphosphates , which are key components of DNA and RNA and play crucial roles in cellular energy transfer.
Mode of Action
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite interacts with its target by coupling to the 5’-end of the DMT-off oligonucleotide . This process involves the formation of a 5’-phosphite, which is then oxidized using the same oxidizing reagent used in standard oligonucleotide synthesis . This leads to the formation of support-bonded 5’-cyclo Sal-oligonucleotides .
Biochemical Pathways
The biochemical pathway affected by 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is the synthesis of nucleotide 5’-O-Triphosphates . The compound’s action results in the formation of support-bonded 5’-cyclo Sal-oligonucleotides , which are important intermediates in the synthesis of nucleotide 5’-O-Triphosphates .
Pharmacokinetics
Given its use in the synthesis of nucleotide 5’-o-triphosphates , it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the presence of functional groups, and its physicochemical properties.
Result of Action
The action of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite results in the formation of support-bonded 5’-cyclo Sal-oligonucleotides . These are important intermediates in the synthesis of nucleotide 5’-O-Triphosphates , which are key components of DNA and RNA and play crucial roles in cellular energy transfer.
Action Environment
The action of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture, and it decomposes upon heating . Therefore, it should be stored under inert gas at a temperature between 0-10°C . These conditions help to maintain the compound’s stability and efficacy.
生化学分析
Biochemical Properties
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is known for its role in the phosphorylation of nucleotides. It interacts with enzymes such as kinases and phosphatases, which are responsible for adding or removing phosphate groups from molecules . The compound is also involved in the synthesis of oligonucleotides, where it is coupled to the 5’-end of the DMT-off oligonucleotide. The oxidation of the formed 5’-phosphite using standard oxidizing reagents leads to support-bonded 5’-cyclo Sal-oligonucleotides .
Cellular Effects
The effects of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with kinases and phosphatases can alter the phosphorylation status of various proteins, thereby modulating their activity and function . This can lead to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite exerts its effects through binding interactions with biomolecules. It acts as a phosphorylating reagent, facilitating the transfer of phosphate groups to target molecules . This process involves the formation of a phosphite intermediate, which is then oxidized to form a stable phosphate bond. The compound can also inhibit or activate enzymes by altering their phosphorylation status, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite can change over time. The compound is stable under inert gas conditions and should be stored at low temperatures to prevent degradation . Over time, the stability of the compound can be affected by exposure to air, moisture, and heat, which can lead to its decomposition . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, it can lead to adverse effects such as skin and eye irritation . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is involved in metabolic pathways related to nucleotide synthesis. It interacts with enzymes such as kinases and phosphatases, which play a role in the phosphorylation and dephosphorylation of nucleotides . The compound can affect metabolic flux and metabolite levels by altering the phosphorylation status of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, as it interacts with different biomolecules in various subcellular environments .
特性
IUPAC Name |
6-chloro-N,N-di(propan-2-yl)-4H-1,3,2-benzodioxaphosphinin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClNO2P/c1-9(2)15(10(3)4)18-16-8-11-7-12(14)5-6-13(11)17-18/h5-7,9-10H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPWJYRCWIYHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P1OCC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClNO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1620086-77-2 | |
| Record name | 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



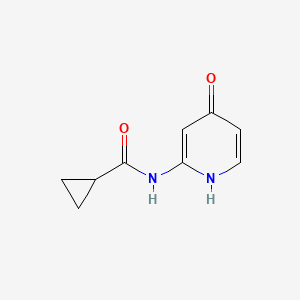
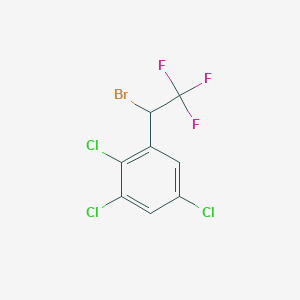
![O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine](/img/structure/B1472603.png)



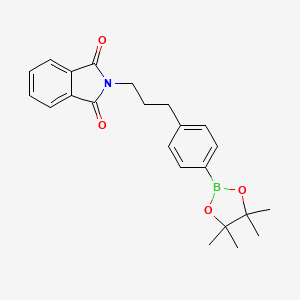
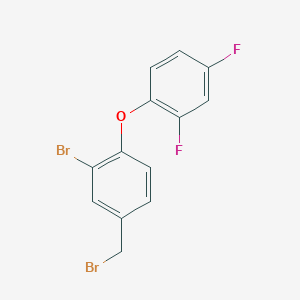
![Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1472612.png)
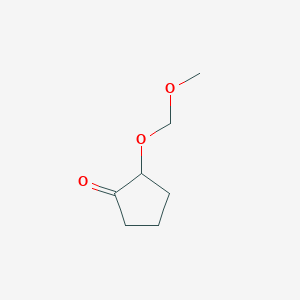
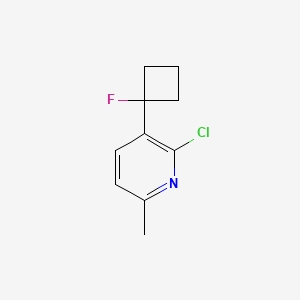

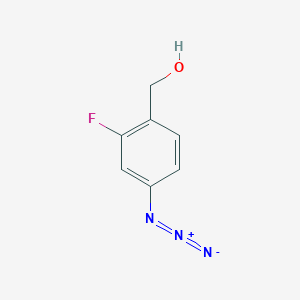
![Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1472621.png)